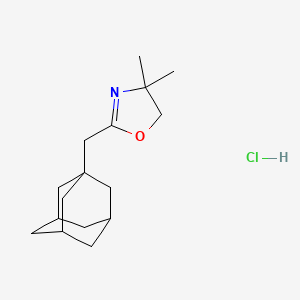
2-(1-adamantylmethyl)-4,4-dimethyl-5H-1,3-oxazole;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1-Adamantylmethyl)-4,4-dimethyl-5H-1,3-oxazole;hydrochloride is a compound that belongs to the class of adamantane derivatives Adamantane is a polycyclic hydrocarbon with a unique cage-like structure, which imparts significant stability and rigidity to its derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-adamantylmethyl)-4,4-dimethyl-5H-1,3-oxazole;hydrochloride typically involves the following steps:
Formation of the Adamantylmethyl Intermediate: The adamantylmethyl group can be introduced through the alkylation of adamantane with an appropriate alkyl halide under acidic conditions.
Oxazole Ring Formation: The oxazole ring can be synthesized via a cyclization reaction involving a suitable precursor, such as an amino alcohol or an amino ketone, in the presence of a dehydrating agent.
Final Coupling and Hydrochloride Formation: The adamantylmethyl intermediate is then coupled with the oxazole ring precursor under basic conditions, followed by the addition of hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
2-(1-Adamantylmethyl)-4,4-dimethyl-5H-1,3-oxazole;hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxazole derivatives with different functional groups.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced oxazole derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the adamantylmethyl group or the oxazole ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophilic reagents like amines, thiols, and halides can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives with hydroxyl or carbonyl groups, while reduction may produce amine or alcohol derivatives.
Scientific Research Applications
2-(1-Adamantylmethyl)-4,4-dimethyl-5H-1,3-oxazole;hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Biology: The compound is studied for its potential biological activities, including antiviral, antibacterial, and anticancer properties.
Medicine: It is investigated for its potential use in drug delivery systems and as a pharmacophore in the design of new therapeutic agents.
Industry: The compound is used in the development of advanced materials, such as high-performance polymers and coatings.
Mechanism of Action
The mechanism of action of 2-(1-adamantylmethyl)-4,4-dimethyl-5H-1,3-oxazole;hydrochloride involves its interaction with specific molecular targets and pathways. The adamantylmethyl group imparts lipophilicity, enhancing the compound’s ability to cross cell membranes. The oxazole ring can interact with various biological targets, such as enzymes and receptors, leading to modulation of their activity. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1-Adamantylmethylamine: A simpler adamantane derivative with potential antiviral and antiparkinsonian activities.
4,4-Dimethyl-2-oxazoline: A related oxazole derivative used in polymer chemistry and as a ligand in coordination chemistry.
2-(1-Adamantyl)-4,4-dimethyl-5H-1,3-oxazole: A closely related compound without the hydrochloride salt, used in similar applications.
Uniqueness
2-(1-Adamantylmethyl)-4,4-dimethyl-5H-1,3-oxazole;hydrochloride is unique due to the combination of the adamantylmethyl group and the oxazole ring, which imparts distinct chemical and biological properties. The hydrochloride salt form enhances its solubility and stability, making it more suitable for various applications.
Properties
IUPAC Name |
2-(1-adamantylmethyl)-4,4-dimethyl-5H-1,3-oxazole;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NO.ClH/c1-15(2)10-18-14(17-15)9-16-6-11-3-12(7-16)5-13(4-11)8-16;/h11-13H,3-10H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFOLTGJSHWLODF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COC(=N1)CC23CC4CC(C2)CC(C4)C3)C.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.83 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(5Z)-5-{[(2-methoxyphenyl)amino]methylidene}-1-phenylpyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B5219507.png)
![N-(2,5-difluorophenyl)-2-[3-(4-methylphenyl)-6-oxopyridazin-1(6H)-yl]acetamide](/img/structure/B5219508.png)
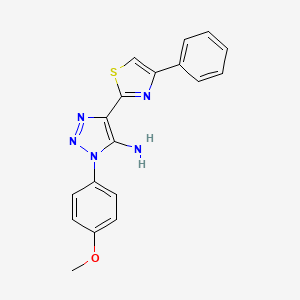
![N-[2-[2-(4-iodophenoxy)ethoxy]ethyl]-3-methoxypropan-1-amine;oxalic acid](/img/structure/B5219526.png)
![N-[3-(diethylamino)propyl]-3,4,5-triethoxybenzamide](/img/structure/B5219533.png)
![1-[2-(4-methoxyphenyl)ethyl]-6-oxo-N-{2-[2-(trifluoromethyl)phenyl]ethyl}-3-piperidinecarboxamide](/img/structure/B5219543.png)
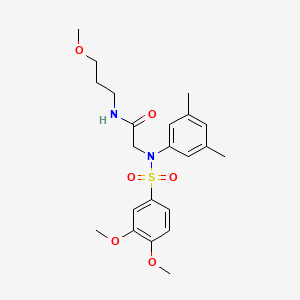
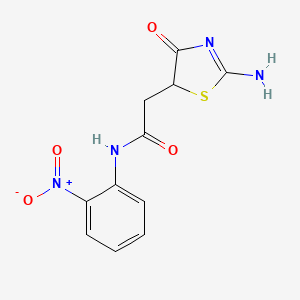
![6-(4-methoxy-2,5-dimethylbenzyl)-1,3,3-trimethyl-6-azabicyclo[3.2.1]octane](/img/structure/B5219569.png)
![3-[5-(4-ethoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-1,3-thiazol-2-ylpropanamide](/img/structure/B5219572.png)
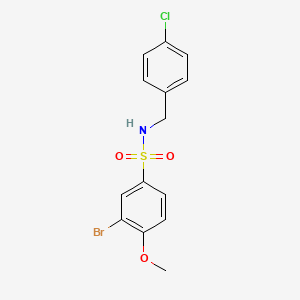
![4-[2-(azepan-1-yl)-2-oxoethoxy]-N-(4-fluorophenyl)benzenesulfonamide](/img/structure/B5219589.png)
![4-(5-{[(5E)-3-{[(3,4-DIMETHYLPHENYL)CARBAMOYL]METHYL}-2,4-DIOXO-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}FURAN-2-YL)-3-METHYLBENZOIC ACID](/img/structure/B5219597.png)
![Ethyl 4-amino-2-[(2-chlorophenyl)methylsulfanyl]pyrimidine-5-carboxylate](/img/structure/B5219608.png)
